H-D-Lys(boc)-oall hcl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

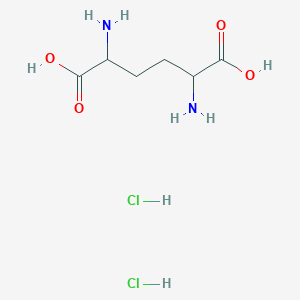

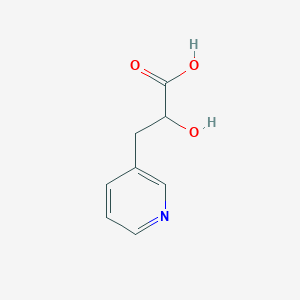

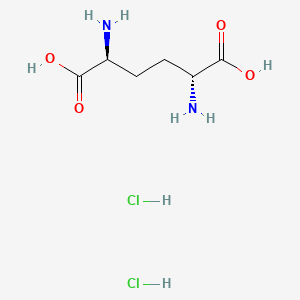

“H-D-Lys(boc)-oall hcl” is a chemical compound with the CAS Number: 66494-53-9 . Its molecular formula is C12H25ClN2O4 and it has a molecular weight of 296.79 . It is also known as methyl (2R)-2-amino-6-[(tert-butoxycarbonyl)amino]hexanoate hydrochloride .

Molecular Structure Analysis

The molecular structure of “H-D-Lys(boc)-oall hcl” can be represented by the SMILES string:CC(C)(C)OC(=O)NCCCCC@HC(O)=O . This indicates that the compound contains a tert-butoxycarbonyl (Boc) group protecting the amino group of the lysine residue. Physical And Chemical Properties Analysis

“H-D-Lys(boc)-oall hcl” is a solid at room temperature . It should be stored under inert gas at 2-8°C . It is soluble in DMSO .科学的研究の応用

Biodegradable Surfactants for DNA Incorporation into Lipophilic Delivery Systems H-D-Lys(boc)-oall hcl, represented here by its related compound hexadecyl lysinate (HL), has been utilized in the development of biodegradable surfactants for DNA delivery. HL is synthesized and used for hydrophobic ion pairing with DNA, facilitating its incorporation into self-emulsifying drug delivery systems (SEDDS). This method is highlighted for its efficiency in transfecting HEK-293 cells, showcasing the potential of lysine-based surfactants in gene therapy applications (Wolf et al., 2020).

Solid-Phase Synthesis of Multivalent Cyclic Neoglycopeptides The compound has been involved in the solid-phase synthesis of multivalent cyclic neoglycopeptides. This synthesis process includes the use of Boc-protected amino acids, highlighting the importance of protective groups in facilitating complex peptide synthesis. Such methodologies are critical for the development of novel therapeutic peptides and understanding biological interactions at the molecular level (Wittmann & Seeberger, 2000).

Cardioprotective Potential of Peptide Derivatives Research into novel tetrapeptide derivatives, such as Boc-Lys(Boc)-Arg-Asp-Ser(tbu)-OtBu, demonstrates the therapeutic potential of amino acid derivatives in cardioprotection. These studies emphasize the role of specific peptide derivatives in mitigating myocardial necrosis in rat models, suggesting a pathway for the development of new treatments for heart-related conditions (Manikandan et al., 2002).

Enzyme-catalyzed Synthesis of Cyclic Enkephalin Analogs The synthesis of N‐(ureidoethyl)amides of cyclic enkephalin analogs using Boc strategy showcases the application of H-D-Lys(boc)-oall hcl in developing opioid peptides with potential therapeutic uses. This method underlines the versatility of amino acid derivatives in creating peptides with significant biological activity, including enhanced opioid activities (Ciszewska et al., 2009).

Fluorescent Probes for Biological Imaging The development of fluorescent probes for HClO in lysosomes utilizes the chemistry of amino acid derivatives for selective and sensitive detection of reactive oxygen species within biological systems. This research underscores the utility of these compounds in creating tools for the molecular imaging of cellular processes, aiding in the understanding of diseases at a cellular level (Zhang et al., 2017).

Safety And Hazards

特性

IUPAC Name |

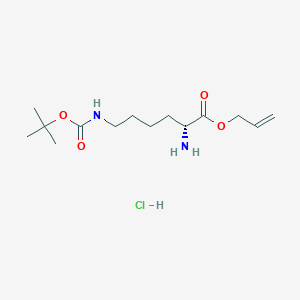

prop-2-enyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O4.ClH/c1-5-10-19-12(17)11(15)8-6-7-9-16-13(18)20-14(2,3)4;/h5,11H,1,6-10,15H2,2-4H3,(H,16,18);1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQZETUXDJXJQM-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)OCC=C)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Lys(boc)-oall hcl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。